Moxestrol

Receptor Selectivity Endocrinology Drug Discovery

Moxestrol (R2858) is not a generic estrogen substitute. Its 11β-methoxy group confers 5.2-fold ERα selectivity (Ki: 0.50 nM vs. 2.6 nM for ERβ), negligible binding to SHBG/albumin, and resistance to glucuronidation and 2-hydroxylation. These properties eliminate confounding serum interference in radioligand assays, ensure dose-response fidelity in cell-based ERα pathway studies, and provide a clinically validated 5× potency reference standard vs. ethinylestradiol. For researchers requiring precision ERα targeting without metabolic artifacts, moxestrol is the definitive tool compound.

Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
CAS No. 34816-55-2
Cat. No. B1677421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxestrol
CAS34816-55-2
Synonyms11 beta-methoxyethinylestradiol
11-beta-methoxy-17-alpha-ethinylestradiol
11-beta-methoxy-17alpha-ethynylestradiol
MOX estrogen
moxesterol
moxestrel
moxestrol
moxestrol, (11alpha,17alpha)-isomer
R 2858
RU 16117
RU-16117
RU-2858
Molecular FormulaC21H26O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O)OC
InChIInChI=1S/C21H26O3/c1-4-21(23)10-9-17-16-7-5-13-11-14(22)6-8-15(13)19(16)18(24-3)12-20(17,21)2/h1,6,8,11,16-19,22-23H,5,7,9-10,12H2,2-3H3/t16-,17-,18-,19+,20-,21-/m0/s1
InChIKeyMTMZZIPTQITGCY-OLGWUGKESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Moxestrol 34816-55-2: High-Potency Synthetic Estrogen for ERα-Selective Research and Assay Development


Moxestrol (CAS 34816-55-2), also known as R2858, is a potent, synthetic, steroidal estrogen and a derivative of ethinylestradiol (EE). It is distinguished by the presence of an 11β-methoxy group [1]. This compound has been used clinically in Europe for menopausal symptoms and as a high-affinity radioligand in scientific research to study estrogen receptor (ER) binding and distribution [2]. Its unique pharmacological profile, characterized by minimal plasma protein binding, high ERα selectivity, and metabolic stability, makes it a valuable tool compound for targeted studies in endocrinology, oncology, and drug discovery [3].

Why Moxestrol (R2858) Cannot Be Replaced by Estradiol or Ethinylestradiol in Critical Research Applications


Generic substitution with other common estrogens like 17β-estradiol (E2) or ethinylestradiol (EE) is not scientifically valid for applications requiring precise ERα targeting, reliable in vitro binding data, or metabolic stability. Moxestrol's unique 11β-methoxy substitution fundamentally alters its pharmacological behavior, conferring several-fold selectivity for ERα over ERβ [1], negligible binding to plasma sex hormone-binding globulin (SHBG) and albumin [2], and resistance to key metabolic pathways like glucuronidation and 2-hydroxylation [3]. These distinctions are not simply a matter of increased potency; they represent a qualitative shift in the compound's interaction with biological systems, leading to different experimental outcomes and clinical profiles compared to its structural analogs.

Quantitative Differentiation Guide: Moxestrol vs. Estradiol and Ethinylestradiol


ERα Selectivity: Moxestrol Exhibits 5.2-Fold Higher Affinity for ERα Compared to ERβ

Moxestrol demonstrates a marked selectivity for estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ). In contrast to 17β-estradiol, which binds both ER subtypes with near-equal affinity, moxestrol exhibits a 5.2-fold preference for ERα [1].

Receptor Selectivity Endocrinology Drug Discovery

In Vitro Receptor Binding: Moxestrol's High Affinity (Kd 60 pM) is Comparable to Estradiol's

In human endometrial cancer Ishikawa cells, moxestrol binds to estrogen receptors with a very high affinity (Kd = 60 pM). This is comparable to the affinity of the endogenous ligand, estradiol (Kd ~100 pM as reported for the same receptor population), confirming moxestrol's utility as a high-affinity probe [1].

Receptor Binding Pharmacology Assay Development

Plasma Protein Binding: Moxestrol Shows Negligible Binding to SHBG, a Major Advantage Over Estradiol

Unlike 17β-estradiol and ethinylestradiol, moxestrol exhibits negligible binding to sex hormone-binding globulin (SHBG) and low binding to serum albumin. This property ensures that a higher fraction of the compound is free and available for receptor interaction, a critical advantage for both in vitro and in vivo applications [1].

Pharmacokinetics Assay Interference Tissue Distribution

Metabolic Stability: The 11β-Methoxy Group Confers Resistance to Glucuronidation and Catechol Formation

Moxestrol demonstrates superior metabolic stability compared to both estradiol and ethinylestradiol in rat tissues. Studies in rat uterus, vagina, and aorta showed that moxestrol was not converted, indicating it is a poor substrate for glucuronidation [1]. In humans, its 11β-methoxy group impedes 2-hydroxylation, resulting in a significantly lower amount of potentially genotoxic catechol estrogen metabolites compared to ethinylestradiol [2].

Drug Metabolism In Vivo Studies Pharmacokinetics

In Vivo Potency: 5 µg Moxestrol Matches 25 µg Ethinylestradiol in Suppressing Gonadotropins in Postmenopausal Women

A double-blind crossover clinical pharmacology study in postmenopausal women demonstrated that an oral dose of 5 µg of moxestrol is equipotent to 25 µg of ethinylestradiol in terms of suppressing serum LH and FSH levels and increasing the eosinophilic index [1]. This indicates a 5-fold higher potency for moxestrol on these key pharmacodynamic endpoints.

Clinical Pharmacology Potency Endocrinology

Receptor Complex Stability: Moxestrol-ER Complex Dissociates Twice as Slowly as Estradiol-ER Complex

The moxestrol-estrogen receptor (ER) complex exhibits enhanced stability compared to the estradiol-ER complex. At 25°C, the moxestrol-ER complex dissociates at half the rate of the estradiol-ER complex, indicating a longer-lived ligand-receptor interaction [1]. This kinetic property is consistent across studies; in avian liver cytosol at 28°C, the half-time for dissociation of the moxestrol-receptor complex is 65 minutes, compared to just 6 minutes for estradiol [2].

Receptor Kinetics Molecular Pharmacology Assay Development

Validated Applications of Moxestrol Based on Quantitative Differentiation


High-Fidelity Radioligand for ER Binding Assays in Human Tissues

Moxestrol's negligible binding to plasma proteins like SHBG makes it a superior radioligand for quantifying estrogen receptors in tissue samples without the confounding interference of serum contaminants. Its use eliminates the need for SHBG-blocking agents, improving the accuracy of measurements, especially for low-concentration receptor sites in breast cancer specimens [1].

Selective Probe for ERα-Mediated Transcriptional Studies

Leveraging its 5.2-fold selectivity for ERα over ERβ (Ki: 0.50 nM vs. 2.6 nM), moxestrol serves as a valuable tool for dissecting ERα-specific gene expression pathways. This is particularly useful in cell lines co-expressing both receptors, where a pan-agonist like estradiol would activate both pathways indiscriminately [1].

Metabolically Stable Estrogen Agonist for In Vivo Rodent Models

For studies requiring sustained estrogenic action without the confounding effects of local metabolism, moxestrol is an ideal candidate. Its demonstrated resistance to glucuronidation in rat reproductive tissues ensures that the administered dose reflects the active compound at the target site, unlike estradiol which is rapidly metabolized [1].

Reference Standard for Evaluating Potency of Novel Estrogen Receptor Modulators (SERMs)

Given its clinically validated 5-fold higher potency than ethinylestradiol (5 µg moxestrol equivalent to 25 µg EE), moxestrol can be used as a potent reference standard in both in vitro and in vivo assays for benchmarking the agonist activity of new chemical entities targeting the estrogen receptor [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moxestrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.